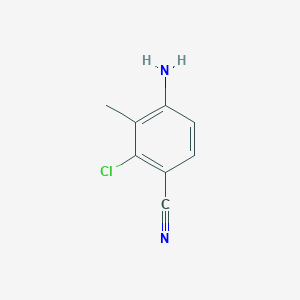

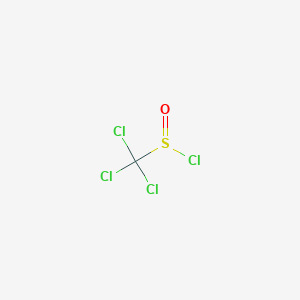

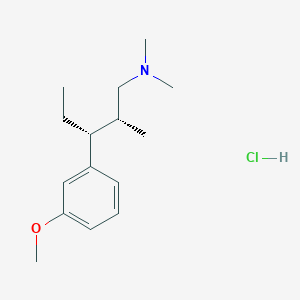

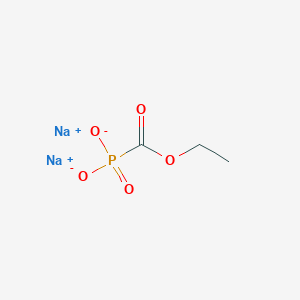

![molecular formula C20H23ClN2O B110792 (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone CAS No. 130642-50-1](/img/structure/B110792.png)

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the condensation of piperidinyl methanol with different sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine . This method could potentially be adapted for the synthesis of "(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone" by choosing appropriate starting materials and reaction conditions that would introduce the pyridinyl and chlorophenyl ethyl groups into the molecule.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by X-ray crystallography, which reveals details such as the chair conformation of the piperidine ring and the dihedral angles between the benzene ring and the piperidine rings . These structural insights are crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly discussed in the papers. However, properties such as solubility, melting point, and stability can be inferred from the molecular structure and the presence of specific functional groups. For instance, the crystalline nature of these compounds suggests a certain degree of stability and the potential for solid-state interactions such as hydrogen bonding, as seen in the formation of chains in the crystal structure of one of the compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone is primarily recognized for its role as a crucial intermediate in the synthesis of Loratadine, a medication used to alleviate allergy symptoms. Zhuang Shouqu et al. (2013) highlighted the importance of this compound in the synthetic routes of Loratadine, emphasizing its role alongside another intermediate, 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11-one, in the overall synthesis process. The synthesis of Loratadine has garnered significant attention due to the drug's excellent clinical performance, leading to extensive research efforts to optimize its synthesis (Zhuang Shouqu, 2013).

Binding Interactions and Molecular Analysis

The compound also plays a role in the study of molecular interactions and binding analyses. For instance, J. Shim et al. (2002) conducted an in-depth study of the molecular interaction of a related antagonist compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Through conformational analysis and the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, they provided insights into the steric and electrostatic interactions of the compound with the receptor. This research underscores the potential of similar piperidine-based compounds in studying receptor-ligand interactions and drug design (J. Shim et al., 2002).

Structural and Toxicity Studies

Additionally, compounds with a similar structure to (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone have been the subject of various structural and toxicity studies. For instance, H. Gul et al. (2003) investigated the toxicity of some bis Mannich bases and corresponding piperidinols, including a range of piperidine derivatives. These studies contribute to a broader understanding of the structural characteristics, toxicity, and potential pharmacological applications of this class of compounds (H. Gul et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Compounds with similar structures have been found to have diverse biological activities and therapeutic possibilities .

Eigenschaften

IUPAC Name |

[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15/h2-6,11,14,17H,7-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWTYYOASANXND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone in the synthesis of Loratadine?

A1: This compound serves as a crucial precursor in the multi-step synthesis of Loratadine [, ]. Specifically, it undergoes further reactions, including hydrolysis, to ultimately yield Loratadine. This synthetic route, utilizing novel oxazoline intermediates, offers a potentially advantageous pathway for Loratadine production.

Q2: Can you elaborate on the specific reaction involving (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone in the synthesis of Loratadine as described in the research?

A2: The research outlines a process where [2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methyl-pyridine is reacted with 3-chlorobenzyl chloride, and subsequently treated with a Grignard reagent of 4-chloro-N-methyl-piperidine. This sequence ultimately yields (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone] [, ]. This compound then undergoes hydrolysis as a critical step towards obtaining the final product, Loratadine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

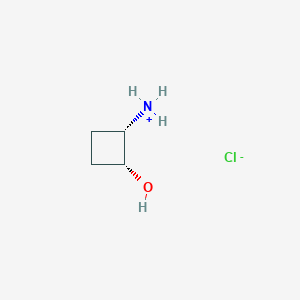

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)